![molecular formula C28H32O6 B612267 Flll32 CAS No. 1226895-15-3](/img/structure/B612267.png)
Flll32
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
FLLL32 is a potent JAK2/STAT3 inhibitor . It is a synthetic analog of curcumin and has been shown to have antitumor activity . It inhibits the induction of STAT3 phosphorylation by IFNα and IL-6 in breast cancer cells .
Synthesis Analysis
FLLL32 was generated from curcumin using structure-based design . It was found to be more efficient at inhibiting STAT3 function in osteosarcoma cells compared to curcumin .Molecular Structure Analysis
FLLL32 is a structurally distinct curcumin analog . It was designed as a novel structural analog of curcumin that approximates a modified version of the molecule when locked into the keto-form .Chemical Reactions Analysis
FLLL32 specifically reduces STAT3 phosphorylation at Tyr705 (pSTAT3) and induces apoptosis in human melanoma cell lines and primary melanoma cultures . It also decreases the expression of survivin, VEGF, and MMP2 at both mRNA and protein levels .Physical And Chemical Properties Analysis
The molecular formula of FLLL32 is C28H32O6 and its molecular weight is 464.55 . It is a solid substance with a light yellow to yellow color .科学的研究の応用
Oral Cancer Treatment
FLLL32 has been found to trigger caspase-mediated apoptotic cell death in human oral cancer cells . It inhibits the cell viability of oral cancer and increases the proportion of cells in the G2/M phase . FLLL32 also increases the expression of cleaved caspase-3 and heme oxygenase-1 (HO-1), and activates proteins such as caspase-8, caspase-9, caspase-3, PARP, and mitogen-activated protein kinases (MAPKs) in apoptosis-related molecular mechanisms . It induces the apoptosis of oral cancer cells through the p38 MAPK signaling pathway .
Osteosarcoma Treatment
FLLL32 has been shown to decrease STAT3 DNA binding activity and expression, and induce apoptosis in osteosarcoma cell lines . It promotes loss of cell proliferation leading to caspase-3-dependent apoptosis, as evidenced by PARP cleavage and increased caspase 3/7 activity . This can be inhibited by treatment with the pan-caspase inhibitor Z-VAD-FMK .
Melanoma Treatment
FLLL32 has been found to inhibit the growth of melanoma cells and induce cancer cell apoptosis .
Colon Cancer Treatment
FLLL32 not only promotes the apoptosis of colon cancer cells but also activates an immune response to immune-tolerant cancer cells .
作用機序
Target of Action
FLLL32, a synthetic analog of curcumin, primarily targets the Signal Transducer and Activator of Transcription 3 (STAT3) protein . STAT3 is a transcription factor that plays a crucial role in tumor cell survival, proliferation, metastasis, and chemotherapy resistance . It is known to be constitutively activated in several types of cancer cells .
Mode of Action
FLLL32 inhibits the phosphorylation of STAT3 at tyrosine residue 705 (Y705), which is a key step in the activation of STAT3 . This inhibition reduces STAT3 DNA binding activity and expression . FLLL32 also selectively inhibits the induction of STAT3 phosphorylation by Interleukin-6 .
Biochemical Pathways
The inhibition of STAT3 by FLLL32 affects several biochemical pathways. It leads to the downregulation of STAT3 transcriptional targets, including vascular endothelial growth factor (VEGF), survivin, and matrix metalloproteinase-2 (MMP2) . FLLL32 also activates proteins such as caspase-8, caspase-9, caspase-3, PARP, and mitogen-activated protein kinases (MAPKs) in apoptosis-related molecular mechanisms .
Result of Action
FLLL32 induces apoptosis in cancer cells . It promotes loss of cell proliferation leading to caspase-3-dependent apoptosis, as evidenced by PARP cleavage and increased caspase 3/7 activity . This results in the death of cancer cells .
Safety and Hazards
When handling FLLL32, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
将来の方向性
特性
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-1-[1-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]cyclohexyl]prop-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32O6/c1-31-22-12-8-20(18-24(22)33-3)10-14-26(29)28(16-6-5-7-17-28)27(30)15-11-21-9-13-23(32-2)25(19-21)34-4/h8-15,18-19H,5-7,16-17H2,1-4H3/b14-10+,15-11+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQDROBVIYYEMDQ-WFYKWJGLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C2(CCCCC2)C(=O)C=CC3=CC(=C(C=C3)OC)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)C2(CCCCC2)C(=O)/C=C/C3=CC(=C(C=C3)OC)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。